9-Methyl-2-nitrocarbazole
Description
Structure
3D Structure
Properties
CAS No. |
188107-70-2 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-methyl-2-nitrocarbazole |
InChI |
InChI=1S/C13H10N2O2/c1-14-12-5-3-2-4-10(12)11-7-6-9(15(16)17)8-13(11)14/h2-8H,1H3 |
InChI Key |
ZVGXWOBPSOKZTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 9 Methyl 2 Nitrocarbazole
Reduction Reactions of the Nitro Group to Amino Functionalities
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 2-amino-9-methylcarbazole, a key building block for various applications. This conversion significantly alters the electronic nature of the carbazole (B46965) ring, turning the strongly deactivating nitro substituent into a strongly activating amino group, which can then direct further electrophilic substitutions. mnstate.edu
Catalytic transfer hydrogenation (CTH) is an effective and widely used method for the reduction of nitrocarbazoles, offering advantages in safety and handling over methods using gaseous hydrogen, especially when elevated temperatures are required. mdpi.comresearchgate.net This technique employs a hydrogen donor in the presence of a metal catalyst. Hydrazine hydrate (B1144303) in combination with a palladium on carbon (Pd/C) catalyst has been shown to be particularly effective for this transformation, providing high yields without affecting other functional groups like esters that may be present on the carbazole skeleton. mdpi.comresearchgate.net The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727), at reflux temperature. mdpi.com This method is noted for its clean conversion and simple workup, often requiring just the filtration of the catalyst followed by solvent evaporation. mdpi.com Another hydrogen donor used in CTH for reducing nitrocarbazoles is ammonium (B1175870) formate. tandfonline.com
Table 1: Conditions for Catalytic Transfer Hydrogenation of Nitrocarbazoles
| Substrate | Hydrogen Donor | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate | Hydrazine hydrate | 10% Pd/C | Methanol | Reflux | 88% | mdpi.com |
This table presents data for related nitrocarbazole compounds to illustrate typical reaction conditions.
Achieving selective reduction of the nitro group is crucial when other reducible functional groups are present in the molecule. While CTH with hydrazine/Pd/C is highly chemoselective for the nitro group over ester groups mdpi.com, other reagents can be employed to avoid unwanted side reactions like dehalogenation. For instance, in the reduction of a bromo-substituted nitrocarbazole, using tin(II) chloride dihydrate (SnCl₂) was found to be effective in converting the nitro group to an amine without causing the loss of the bromine atom, a side reaction observed when using catalytic transfer hydrogenation with ammonium formate. tandfonline.com The choice of reducing agent is therefore critical for the desired outcome in multifunctionalized carbazole systems. researchgate.netresearchgate.net Other metal-based reducing systems like iron in hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl) are also standard methods for converting aromatic nitro compounds to amines. mnstate.edu
Electrophilic Aromatic Substitution Reactions on the Carbazole Core
The carbazole ring system is inherently electron-rich and readily undergoes electrophilic aromatic substitution. In unsubstituted 9H-carbazole, substitution typically occurs at the 3- and 6-positions. thieme-connect.de However, in 9-Methyl-2-nitrocarbazole, the regiochemical outcome is controlled by the combined directing effects of the existing substituents.
Nucleophilic Aromatic Substitution Involving the Nitro Group
Nucleophilic aromatic substitution (NAS) is a key reaction for aryl halides and other aromatic systems bearing strong electron-withdrawing groups. libretexts.orgiscnagpur.ac.in The nitro group at the C2 position makes the carbazole ring electron-deficient and thus activates it for attack by nucleophiles. masterorganicchemistry.comjuniperpublishers.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
For this compound, the nitro group itself can act as the leaving group, particularly when attacked by strong nucleophiles. The presence of the electron-withdrawing nitro group at the ortho and para positions to the site of attack stabilizes the negative charge of the intermediate complex, facilitating the reaction. libretexts.org Therefore, nucleophilic attack could potentially lead to the displacement of the nitro group, introducing a new functional group at the C2 position. The rate of NAS is highly dependent on the strength of the attacking nucleophile and the stability of the intermediate. masterorganicchemistry.comchadsprep.com
Functionalization at the N9-Methyl Position
The N9-methyl group of this compound is a potential site for functionalization, although it is generally less reactive than the aromatic core. The protons on the methyl group are benzylic-type and can be susceptible to radical abstraction or deprotonation with very strong bases, followed by reaction with an electrophile. For instance, oxidation of alkyl substituents on an aromatic ring to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). mnstate.edu Similarly, free-radical bromination using N-bromosuccinimide (NBS) can selectively occur at the benzylic position. mnstate.edu While specific examples for this compound are not prevalent, these general principles for functionalizing benzylic positions could potentially be applied to modify the N9-methyl group.
Chemo- and Regioselective Transformations for Novel Derivatives
The synthesis of novel derivatives from this compound relies heavily on chemo- and regioselective transformations.
Chemoselectivity is prominently demonstrated in the reduction of the nitro group. As discussed, CTH using hydrazine/Pd/C can selectively reduce the nitro functionality in the presence of ester groups. mdpi.com Conversely, using SnCl₂ allows for the reduction of the nitro group while preserving a halogen substituent that might otherwise be removed by other reductive methods. tandfonline.com This ability to selectively transform one functional group while leaving others intact is fundamental to multistep synthetic sequences.
Regioselectivity governs the position of substitution in aromatic ring reactions. In electrophilic substitutions, the combined directing effects of the N9-methyl and C2-nitro groups would determine the position of any incoming electrophile, though the reaction is generally disfavored due to the deactivating nitro group. csuohio.edu In nucleophilic aromatic substitution, the reaction is regioselectively directed to the carbon atom bearing the leaving group, which is activated by the ortho/para electron-withdrawing groups. libretexts.org The synthesis of specific isomers, for example, the regioselective nitration at the 3-position of a carbazole ring, can be achieved by carefully choosing the nitrating agent and reaction conditions. tandfonline.com Such control over the position of functionalization is critical for building complex molecular architectures based on the carbazole scaffold. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-9-methylcarbazole |
| Hydrazine hydrate |
| Ammonium formate |
| Tin(II) chloride dihydrate |
| 9H-Carbazole |
| 9-Ethyl-3-methylcarbazole |
| Potassium permanganate |
| N-Bromosuccinimide |
| Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Structure Confirmation (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 9-Methyl-2-nitrocarbazole is expected to show characteristic absorption bands for the aromatic carbazole (B46965) core, the nitro group, and the methyl group.
The key expected vibrational frequencies are:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm-1. libretexts.org
Aliphatic C-H stretching (of the methyl group): Expected in the 3000-2850 cm-1 range. libretexts.org
Aromatic C=C stretching (in-ring): Multiple bands are expected between 1600 cm-1 and 1400 cm-1. libretexts.org
Nitro group (N-O) stretching: This functional group gives rise to two characteristic and strong absorption bands: an asymmetric stretch typically between 1550-1475 cm-1 and a symmetric stretch between 1360-1290 cm-1.
C-N stretching: This vibration is often more difficult to assign but is expected in the fingerprint region.
Aromatic C-H bending (out-of-plane): These bands, found between 900-675 cm-1, are indicative of the substitution pattern on the aromatic rings. libretexts.org
Table 3: General Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 3000-2850 |
| Aromatic C=C | In-ring stretching | 1600-1400 |
| Nitro (NO2) | Asymmetric stretching | 1550-1475 |
| Nitro (NO2) | Symmetric stretching | 1360-1290 |
| Aromatic C-H | Out-of-plane bending | 900-675 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (1H) and carbon (13C) atoms.
1H NMR Spectroscopy: The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons will be in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. libretexts.org The presence of the electron-withdrawing nitro group will further deshield the protons in its vicinity. The methyl group attached to the nitrogen atom will appear as a singlet in the upfield region, likely around δ 3.5-4.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) of the aromatic protons would allow for the unambiguous assignment of their positions on the carbazole rings.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on all the unique carbon atoms in the molecule. libretexts.org Due to the asymmetry of this compound, all 13 carbon atoms are expected to be chemically non-equivalent and should therefore give rise to 13 distinct signals. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon atom. Aromatic carbons typically resonate in the δ 100-150 ppm range. The carbon atom attached to the nitro group is expected to be significantly deshielded. The methyl carbon will appear at a much higher field (further upfield). Studies on other N- and C-substituted carbazoles have shown a correlation between substituent effects and the observed chemical shifts. researchgate.net
Table 4: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| 1H | Aromatic protons | 7.0 - 9.0 |
| 1H | N-Methyl protons | ~3.5 - 4.5 |
| 13C | Aromatic carbons | 100 - 150 |
| 13C | N-Methyl carbon | ~30 - 40 |
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule.
The molecular formula for this compound is C13H10N2O2. echemi.com HRMS data confirms this composition by providing an exact mass that is consistent with the calculated value. The molecular ion, a radical cation ([M]•+), is formed when the molecule loses a single electron during the ionization process. msu.edu
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C13H10N2O2 | echemi.com |
| Molecular Weight (Calculated) | 226.23 g/mol | nih.govnih.gov |
The fragmentation of this compound upon electron ionization (EI) provides insight into its structural stability. While specific fragmentation data for the 2-nitro isomer is not detailed in the available literature, analysis of its isomer, 9-Methyl-3-nitrocarbazole, shows characteristic losses of the nitro group constituents. nih.gov A plausible fragmentation pathway for this compound would involve initial cleavages of the nitro group, which are common for nitroaromatic compounds.
Table 2: Plausible Mass Spectrometry Fragmentation Analysis for this compound
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 226 | [C13H10N2O2]•+ (Molecular Ion) | - |
| 196 | [C13H10N2O]•+ | NO |
| 180 | [C13H10N]•+ | NO2 |
This table is based on general fragmentation principles for nitroaromatics and data from the isomer 9-Methyl-3-nitrocarbazole. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions with unpaired electrons, known as paramagnetic species. srce.hr This method is exceptionally sensitive for studying free radicals, transition-metal complexes, and other species in a triplet state. wiley-vch.de
Direct EPR studies on radical species derived specifically from this compound are not extensively reported in the surveyed scientific literature. However, the technique is highly relevant for this class of compounds. Research on other nitrocarbazole-based molecules shows their use as photoinitiators, where light irradiation cleaves bonds to generate free radicals that initiate polymerization. scispace.com Electron spin resonance-spin trapping experiments have been successfully used to investigate the free radicals generated from these related systems. scispace.com
In a hypothetical scenario where this compound forms a radical species (e.g., through reduction of the nitro group to a radical anion or through photochemical processes), EPR spectroscopy would be the definitive tool for its detection and characterization. The resulting EPR spectrum would provide information on the electronic environment of the unpaired electron. Hyperfine interactions between the electron and nearby magnetic nuclei (such as ¹⁴N and ¹H) would cause the EPR signal to split into a characteristic pattern, allowing for the identification of the radical structure. srce.hr
X-ray Crystallography for Solid-State Molecular Structures
A single-crystal X-ray structure determination for this compound itself has not been published in the reviewed literature. However, crystallographic data from closely related nitrocarbazole derivatives offer significant insight into the likely structural features. For instance, the crystal structure of 9-Ethyl-3-Methyl-1,6-Dinitrocarbazole has been determined and reveals key characteristics that can be extrapolated. csuohio.edu
In this related compound, the carbazole ring system is essentially planar, while the nitro groups exhibit some degree of torsion relative to the aromatic plane due to steric interactions. csuohio.edu Specifically, the 1-nitro group was found to be significantly twisted out of the carbazolyl plane. csuohio.edu It is plausible that in this compound, the 2-nitro group would also be slightly twisted relative to the carbazole plane. Furthermore, studies on similar structures show that the C-N bond connecting the nitro group to the carbazole ring can influence adjacent bond lengths and angles within the aromatic system. csuohio.edu
Table 3: Illustrative Crystallographic Data from a Related Compound (9-Ethyl-3-Methyl-1,6-Dinitrocarbazole)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | csuohio.edu |
| Space Group | Pī | csuohio.edu |
| a (Å) | 7.913 (2) | csuohio.edu |
| b (Å) | 9.043 (2) | csuohio.edu |
| c (Å) | 10.359 (2) | csuohio.edu |
| α (°) | 86.84 (2) | csuohio.edu |
| β (°) | 84.09 (2) | csuohio.edu |
| γ (°) | 73.18 (2) | csuohio.edu |
This data is for a related compound and serves to illustrate the type of information obtained from an X-ray crystallography study.
Electrochemical Behavior of 9 Methyl 2 Nitrocarbazole and Its Functionalized Forms
Cyclic Voltammetry and Differential Pulse Voltammetry Investigations
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques to probe the redox processes of electroactive species like 9-Methyl-2-nitrocarbazole. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, providing information about the oxidation and reduction processes.
For carbazole (B46965) derivatives, CV studies often reveal reversible or quasi-reversible oxidation waves corresponding to the formation of radical cations and dications. The position and shape of these waves are highly dependent on the nature and position of substituents on the carbazole ring system. For instance, the introduction of an electron-withdrawing nitro group is expected to make the oxidation of the carbazole ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted 9-methylcarbazole (B75041).
Conversely, the nitro group itself is electrochemically active and can be reduced. The reduction of nitroaromatic compounds typically proceeds through a series of one-electron transfer steps, often involving the formation of a nitro radical anion. The stability of this radical anion is influenced by the solvent and the molecular structure.
While specific CV and DPV data for this compound are not extensively documented in publicly available literature, studies on related nitrocarbazole derivatives provide valuable insights. For example, the electrochemical reduction of other nitroaromatic compounds has been shown to be sensitive to the electronic properties of other substituents on the aromatic ring.
Interactive Data Table: Illustrative Redox Potentials of Substituted Nitroaromatic Compounds
| Compound | Substitution Pattern | Epc (V vs. Ag/AgCl) | Technique | Reference Compound |
| Nitrobenzene | - | -0.85 | CV | - |
| 4-Nitrotoluene | Electron-donating CH₃ | -0.92 | CV | Nitrobenzene |
| 4-Nitrobenzoic Acid | Electron-withdrawing COOH | -0.75 | CV | Nitrobenzene |
| 3-Nitrocarbazole | - | Not Reported | - | - |
| This compound | 2-NO₂, 9-CH₃ | Hypothesized more positive than 3-nitrocarbazole | - | 3-Nitrocarbazole |
Note: The data in the table is illustrative and based on general principles of substituent effects on redox potentials. Specific experimental values for this compound are not available in the cited literature.
Characterization of Redox Potentials and Electron Transfer Processes
The redox potentials of this compound are key parameters that determine its suitability for various electronic applications. The oxidation potential is related to the energy of the highest occupied molecular orbital (HOMO), while the reduction potential is related to the energy of the lowest unoccupied molecular orbital (LUMO).
The electron transfer processes for this compound involve both the carbazole and the nitro moieties. The oxidation process is centered on the nitrogen atom of the carbazole ring, leading to the formation of a radical cation. The ease of this process is influenced by the electron-donating ability of the carbazole ring, which is in turn modulated by the substituents. The methyl group at the 9-position is an electron-donating group and would slightly lower the oxidation potential compared to an unsubstituted carbazole. However, the strongly electron-withdrawing nitro group at the 2-position will significantly increase the oxidation potential.
Correlation between Molecular Structure and Electrochemical Activity
The electrochemical activity of this compound and its functionalized forms is intrinsically linked to their molecular structure. Key structural features that influence the redox behavior include:
Position of the Nitro Group: The position of the nitro group on the carbazole ring has a profound effect on the electronic properties and, consequently, the redox potentials. A nitro group at the 2-position, as in the title compound, will have a different electronic influence compared to a nitro group at the 3- or 1-position due to the different resonance and inductive effects.
Substitution at the 9-Position: The methyl group at the 9-position enhances the solubility of the compound in organic solvents, which is advantageous for electrochemical studies. It also has a modest electron-donating effect. Replacing the methyl group with other alkyl or aryl groups can further tune the redox properties.
Additional Functionalization: The introduction of other functional groups on the carbazole ring would further modify the electrochemical behavior. Electron-donating groups would lower the oxidation potential and raise the reduction potential, while electron-withdrawing groups would have the opposite effect.
Spectroelectrochemical Analysis of Redox Intermediates and Products
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of redox-generated species in situ. By monitoring the changes in the UV-Vis-NIR absorption spectrum as a function of the applied potential, it is possible to identify and characterize the transient intermediates and final products of the redox reactions.
Upon oxidation of this compound, the formation of the radical cation would be accompanied by the appearance of new absorption bands in the visible and near-infrared regions, characteristic of carbazole radical cations. The color of the solution would likely change, a phenomenon known as electrochromism.
Similarly, during the reduction of the nitro group, the formation of the nitro radical anion would lead to distinct changes in the absorption spectrum. These spectral changes can provide valuable information about the electronic structure of the radical anion and its stability. Further reduction to the nitroso and hydroxylamine (B1172632) derivatives would result in additional spectral transformations.
Charge Carrier Mobility Studies (e.g., Hole Transporting Characteristics)
Carbazole derivatives are well-known for their excellent hole-transporting properties, which are essential for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). iieta.org The ability of a material to transport holes is quantified by its hole mobility.
Computational and Theoretical Studies of 9 Methyl 2 Nitrocarbazole
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for investigating the electronic properties of molecules like 9-Methyl-2-nitrocarbazole. DFT calculations provide a balance between accuracy and computational cost, making it possible to model the behavior of electrons in the molecule and derive key electronic parameters.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical properties.
For carbazole (B46965) derivatives, the HOMO is typically localized on the carbazole moiety, while the LUMO's position can be influenced by substituents. scispace.commdpi.com In this compound, the electron-donating methyl group at the N9 position and the electron-withdrawing nitro group at the C2 position significantly influence the distribution and energies of these orbitals. The nitro group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, which is likely localized on the nitro-substituted benzene (B151609) ring. iucr.orgnih.gov This leads to a smaller HOMO-LUMO gap compared to unsubstituted carbazole, which in turn affects the molecule's electronic transitions and potential applications in organic electronics. bohrium.com
Table 1: Theoretical Frontier Molecular Orbital Energies of Substituted Carbazoles
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Carbazole (theoretical) | -5.50 | -1.80 | 3.70 |
| 9-Methylcarbazole (B75041) (estimated) | -5.45 | -1.75 | 3.70 |
| 2-Nitrocarbazole (estimated) | -5.80 | -2.50 | 3.30 |
| This compound (predicted) | -5.75 | -2.45 | 3.30 |
Note: The values for substituted carbazoles are estimated based on known substituent effects on the carbazole scaffold and are presented for illustrative purposes.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound is highly influenced by its substituents. The nitrogen atom of the carbazole ring is part of a π-conjugated system, and its charge is modulated by the attached methyl group. The nitro group at the C2 position creates a region of significant negative charge due to the high electronegativity of the oxygen atoms.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential (typically colored red) around the nitro group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the aromatic rings, indicating sites prone to nucleophilic interactions. These maps are invaluable for understanding intermolecular interactions and predicting reactive sites. scispace.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with other molecules. researchgate.net For this compound, the carbazole core is a rigid, planar structure. iucr.org However, the nitro group can exhibit some rotational freedom around the C-N bond.
MD simulations can be employed to study the stability of different conformers and the dynamics of this rotation. Furthermore, these simulations are crucial for understanding how molecules of this compound would pack in a solid state or interact in a solution. nih.gov The simulations can reveal the nature of intermolecular forces, such as π-π stacking interactions between the carbazole rings and hydrogen bonding, which govern the material's bulk properties. For instance, in related nitrocarbazole compounds, strong N—H···O hydrogen bonds have been observed to connect molecules into dimers. iucr.orgnih.gov While the N-methylation in this compound precludes this specific interaction, other intermolecular forces will dictate its solid-state arrangement.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, including UV-Vis absorption spectra, infrared (IR) spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com
For this compound, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for its UV-Vis absorption spectrum. tandfonline.com The presence of the nitro group is expected to cause a red shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted carbazole due to the narrowed HOMO-LUMO gap. scispace.com
Calculations of vibrational frequencies can generate a theoretical IR spectrum, aiding in the identification of characteristic functional group vibrations, such as the symmetric and asymmetric stretching modes of the NO₂ group. mdpi.commdpi.com Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the molecular structure. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| UV-Vis Absorption | Absorption maxima shifted to longer wavelengths compared to carbazole. |
| Infrared (IR) Spectroscopy | Characteristic peaks for NO₂ stretching, C-N stretching, and aromatic C-H bending. |
| ¹H NMR | Distinct signals for the methyl protons and the aromatic protons, with downfield shifts for protons near the nitro group. |
| ¹³C NMR | Characteristic signals for the aromatic carbons, with the carbon attached to the nitro group showing a significant downfield shift. |
Note: These are general predictions based on the functional groups present in the molecule.
Theoretical Elucidation of Reaction Mechanisms and Pathways
For example, theoretical studies on the atmospheric oxidation of carbazole by OH radicals have shown that the reaction can proceed via OH addition to the carbon atoms or hydrogen abstraction. mdpi.comresearchgate.netpreprints.org For this compound, similar studies could elucidate its degradation pathways in various environments. The presence of the nitro group would likely influence the preferred sites of attack. Furthermore, computational methods can be used to explore potential synthetic routes to this compound, helping to optimize reaction conditions and predict potential byproducts. nih.govsnnu.edu.cn
In Silico Studies of Molecular Design and Optimization
The insights gained from computational studies of this compound can be leveraged for the in silico design and optimization of new molecules with tailored properties. scholarena.comnih.gov By systematically modifying the chemical structure—for instance, by changing the position of the nitro group or introducing other functional groups—and then computationally screening the properties of the resulting virtual compounds, researchers can identify promising candidates for specific applications. scientific.netmdpi.com
For example, if the goal is to design a molecule with a specific HOMO-LUMO gap for use in an organic light-emitting diode (OLED), DFT calculations can quickly evaluate a library of virtual derivatives. mdpi.com Similarly, if the molecule is being considered for a biological application, molecular docking simulations can predict its binding affinity to a target protein. nih.govnih.govresearchgate.net This rational, computation-guided approach to molecular design can significantly accelerate the discovery and development of new functional materials. researchgate.netnih.gov
Applications of 9 Methyl 2 Nitrocarbazole in Advanced Materials Science and Technology
Optoelectronic Materials Development
The unique electronic structure of the carbazole (B46965) moiety, characterized by a planar π-conjugated system, allows for efficient charge delocalization and transport, making its derivatives prime candidates for use in optoelectronic devices. nih.gov Materials based on carbazole are investigated for their role in facilitating charge movement and for their light-emitting properties.
Carbazole derivatives are extensively studied for their application in OLEDs, which are critical for modern display and lighting technologies. ontosight.ai They are often employed as host materials in the emissive layer or as hole-transporting layers (HTLs). The function of the carbazole unit is to facilitate the transport of positive charge carriers (holes) to the emissive zone and to support the light-emitting guest molecules. The introduction of substituents onto the carbazole core allows for the fine-tuning of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to improve charge injection and device efficiency. nih.gov Copolymers incorporating carbazole units have demonstrated high photoluminescence (PL) quantum yields and low turn-on voltages in light-emitting devices. researchgate.net
Table 1: Performance Characteristics of Carbazole-Based Copolymers in Light-Emitting Devices This table illustrates the typical performance of polymers containing a carbazole moiety, showing the effect of different substituents on electroluminescence (EL) and efficiency.
| Copolymer Substituent | Photoluminescence Quantum Yield (PLQY) | EL Onset Voltage (V) | Device Performance |
|---|---|---|---|
| 2-ethylhexyl | 78-87% | 3-4 V | Efficient EL emission |
| Iridium complex | 23% | > 4 V | Less efficient |
| Other alkyl groups | 78-87% | > 4 V | Anomalous I-V characteristics |
Data synthesized from findings on carbazole-fluorene copolymers. researchgate.net
Table 2: Photovoltaic Performance of DSSCs with Different Carbazole-Based Sensitizers This table shows how structural changes in D-A-π-A sensitizers containing a carbazole donor block affect key photovoltaic metrics.
| Sensitizer | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|---|
| NIK88 | 1.83 | 0.58 | 0.61 | 0.65 |
| NIK99 | 1.62 | 0.59 | 0.64 | 0.61 |
| NIK119 | 2.11 | 0.64 | 0.62 | 0.84 |
Data derived from research on D-A-π-A sensitizers with a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole donor. rsc.org
Photorefractive materials can change their refractive index in response to light, an effect that is valuable for applications in holographic data storage and optical information processing. Polymers containing carbazole, such as polyvinylcarbazole (PVK), are foundational to many organic photorefractive composites. mdpi.comindexcopernicus.com In these systems, the carbazole moiety provides the essential photoconductivity, acting as the charge-transporting medium. indexcopernicus.com To create a functional photorefractive material, the carbazole-containing polymer is typically combined with a photochromic dye (which acts as a photocharge generator) and sometimes a plasticizer to lower the glass transition temperature. The presence of the nitro group in 9-Methyl-2-nitrocarbazole, being a component of a chromophore, could potentially contribute to the nonlinear optical (NLO) properties required for the photorefractive effect. indexcopernicus.com
Sensing Technologies
The inherent fluorescence of the carbazole scaffold and the ability to modify its electronic properties through substitution make its derivatives suitable for developing highly sensitive chemical sensors and biosensors. ontosight.ainih.gov
Carbazole-based compounds are known for their fluorescent properties, which can be harnessed for chemical detection. ontosight.ai The principle behind a fluorescent sensor is that the presence of a target analyte interacts with the sensor molecule, causing a detectable change in its fluorescence intensity or wavelength. The electron-rich carbazole ring can interact with various analytes, and the introduction of functional groups can impart selectivity. For instance, a nitro group, being electron-withdrawing, can influence the charge-transfer characteristics of the molecule upon excitation, which can be sensitive to the local chemical environment. This makes nitrocarbazole derivatives candidates for use as fluorescent probes for detecting specific ions or molecules.
Chemosensors and biosensors are devices that convert a chemical or biological recognition event into a measurable signal. purdue.edumdpi.com Carbazole derivatives can be designed to serve as the core transducer element in such sensors. By chemically attaching a specific recognition moiety (e.g., an ionophore, an enzyme, or an antibody) to the this compound scaffold, a sensor that is selective for a particular analyte can be created. Upon binding of the analyte to the recognition site, the electronic properties of the carbazole core are perturbed, leading to a change in its optical (e.g., fluorescence) or electrochemical signal. For example, nitrocarbazole compounds have been investigated for their interaction with biological targets like microtubules, demonstrating their potential utility in biosensing applications that can lead to new diagnostic tools. mdpi.com
Table 3: Components of a Conceptual Carbazole-Based Biosensor This table outlines the fundamental components for designing a biosensor using a carbazole derivative like this compound.
| Sensor Component | Function | Example Moiety |
|---|---|---|
| Transducer Core | Provides the measurable signal (e.g., fluorescence, electrochemical potential). | This compound |
| Recognition Element | Binds selectively to the target analyte. | Antibody, Aptamer, Enzyme |
| Target Analyte | The specific substance to be detected. | Biomarker, Protein, Pathogen |
Electrochromic Devices and Switchable Materials
Electrochromic materials, which change their optical properties in response to an applied voltage, are at the heart of technologies like smart windows, advanced displays, and optical switches. Carbazole-based conjugated polymers are considered revolutionary in this field due to their high coloration efficiency, rapid switching times, and excellent stability. kmu.edu.tr While this compound itself is not directly used as an electrochromic layer, it is a precursor to monomers that can be polymerized to form these active materials.
The general strategy involves the chemical modification of the carbazole unit to tune the polymer's properties. kmu.edu.tr For instance, copolymers incorporating carbazole and other units like 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives are synthesized to create materials with a range of colors and high performance. mdpi.commdpi.com The synthesis of such polymers often begins with functionalized carbazole monomers. The reduction of the nitro group in this compound to an amino group (forming 9-methyl-2-aminocarbazole) provides a reactive site for further chemical elaboration, leading to the creation of novel monomers for electropolymerization. sci-hub.se These monomers can then be electrochemically polymerized to produce films that exhibit reversible color changes upon oxidation and reduction. nih.gov
The performance of these electrochromic polymers is highly dependent on their molecular structure, including the position of linkages on the carbazole ring and the nature of any substituent groups. acs.org Research has shown that carbazole-based polymers can switch between transparent and various colored states, such as green, blue, and grey, depending on the specific polymer architecture and doping level. kmu.edu.trmdpi.com
Table 1: Performance of Various Carbazole-Based Electrochromic Polymers and Devices This table presents data for various carbazole-based polymers to illustrate the typical performance metrics in this class of materials, as direct data for polymers derived specifically from this compound is not extensively documented.
| Polymer/Device | Color States (at applied voltage) | Transmittance Change (ΔT) | Coloration Efficiency (η) | Switching Time (Coloring/Bleaching) |
|---|---|---|---|---|
| P(DiCP-co-CPDTK)/PEDOT-PSS ECD | Light silverish-yellow (0.0 V) to greyish blue (2.0 V) | 38.2% at 635 nm | 633.8 cm²/C at 635 nm | Not Specified |
| P(2DCB-co-ED)/PEDOT-PSS Flexible ECD | Not Specified | 40.3% at 635 nm | 428.4 cm²/C at 635 nm | Not Specified |
| PDPPCz36 | Dark blue (neutral) to transparent (oxidized) | Declines 32% after 100 cycles | Not Specified | 0.4 s (VIS) / 0.7 s (NIR) |
Polymeric Materials and Conducting Polymers Based on Carbazole Scaffolds
Conducting polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. Carbazole-based polymers are significant in this area due to their good chemical and environmental stability, coupled with their electronic properties. bohrium.commit.edu The synthesis of conducting polymers can be achieved through chemical or electrochemical polymerization of carbazole monomers. nih.gov
This compound can be considered a foundational molecule for creating monomers suitable for these polymerizations. After the conversion of the nitro group to a more reactive functional group like an amine, the resulting molecule can be used in various polymerization reactions, such as oxidative coupling, to form conjugated polymer backbones. researchgate.net The electrical conductivity of these polymers arises from the delocalized π-electrons along the polymer chain, a feature inherent to the conjugated carbazole system. ijopaar.com
The properties of the resulting polycarbazoles, including their conductivity, can be tuned by the choice of monomer and the polymerization conditions. nih.gov For example, the incorporation of different counter-ions (dopants) during electrochemical polymerization can significantly affect the final conductivity of the polymer film. jecst.org Research on poly(N-methyl carbazole) has demonstrated the feasibility of electropolymerizing N-alkylated carbazoles to create conductive films on various substrates. nih.gov While specific studies on poly(this compound) are not prevalent, the principles derived from related polycarbazole systems are applicable. The nitro group itself is electron-withdrawing, which would significantly influence the electronic properties of a corresponding polymer, though it is more commonly used as a synthetic handle for further functionalization. nih.gov
Role as a Key Intermediate in the Synthesis of Complex Functional Molecules
Perhaps the most significant application of this compound is its role as a key synthetic intermediate. The presence of the nitro group at the 2-position and the methyl group at the 9-position allows for a wide range of chemical transformations to build more complex, functional molecules. nih.govnih.gov
A primary and crucial reaction is the reduction of the nitro group to an amino group, yielding 9-methyl-2-aminocarbazole. sci-hub.se This transformation is a gateway to a vast number of subsequent reactions. The resulting amino group is a versatile functional handle that can participate in:
Amide and Imide Formation: Reaction with acyl chlorides or anhydrides to form amides, which can be precursors for various functional polymers or small molecules.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano groups) at the 2-position.
Coupling Reactions: Participation as a nucleophile in cross-coupling reactions to form larger conjugated systems. For example, it can be used to synthesize donor-acceptor type molecules, which are essential for organic electronics. researchgate.net
For instance, the synthesis of various bioactive annulated carbazoles often starts from aminocarbazole precursors. sci-hub.se Similarly, the creation of monomers for advanced polymers used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) can rely on the functionalization of the aminocarbazole scaffold. numberanalytics.com The synthesis of dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate from its corresponding nitro precursor via catalytic transfer hydrogenation highlights a common strategy where a nitro group is used as a masked amino group, allowing for other chemical modifications before its conversion. mdpi.com This underscores the importance of nitrocarbazoles, including the 9-methyl-2-nitro isomer, as foundational building blocks in materials chemistry.
Potential in Energy Storage Applications (e.g., Supercapacitors)
Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries. They offer high power density and long cycle life. Conducting polymers, including those based on carbazole, are promising electrode materials for pseudocapacitors, a type of supercapacitor that stores energy through fast and reversible Faradaic (redox) reactions at the electrode surface. jecst.org
The redox-active nature of the carbazole moiety makes it an attractive candidate for this application. mdpi.comfrontiersin.org Polymers derived from carbazole can be coated onto conductive substrates to act as the active electrode material. During charging and discharging, the polymer backbone undergoes reversible oxidation and reduction, allowing for energy storage. While direct studies on this compound for this purpose are limited, its derivatives are highly relevant.
For example, porous organic polymers containing carbazole units have demonstrated high specific capacitance and excellent cycling stability. mdpi.com One study on a covalent organic polymer incorporating carbazole units reported a specific capacitance of 240 F/g with 97% capacitance retention after 2000 cycles. mdpi.com Another study on porous carbons derived from polycarbazole networks achieved a high specific capacitance of 558 F/g. frontiersin.org These examples showcase the potential of the carbazole framework in high-performance energy storage. This compound serves as a potential starting point for the synthesis of the monomers required to build these advanced, high-surface-area polymer networks.
Table 2: Supercapacitor Performance of Various Carbazole-Based Materials This table provides examples of the performance of different carbazole-based materials in supercapacitor applications.
| Material | Specific Capacitance | Electrolyte | Cycling Stability |
|---|---|---|---|
| Carbazole/Tröger's Base Polymer (CzT-CMOP) | 240 F/g at 0.5 A/g | 6 M KOH | 97% retention after 2000 cycles |
| Porous Carbon from Polycarbazole (c-4CzPN–KOH) | 558 F/g | Not Specified | Not Specified |
| Poly(carbazole) Film | 133 F/g | Lithium Perchlorate | Not Specified |
Applications in Advanced Fabrication Techniques (e.g., Xerography)
Historically, one of the most significant applications of carbazole-based materials has been in the field of xerography (electrophotography). bohrium.comresearchgate.net The process relies on a photoconductor, a material that is electrically insulating in the dark but becomes conductive when exposed to light. Poly(N-vinylcarbazole) (PVK) and its derivatives have been extensively used as the hole-transporting layer in photoreceptors for copiers and laser printers. researchgate.netdergipark.org.tr
In these devices, a photoreceptor drum is coated with a charge-generation layer and a charge-transport layer. The charge-transport layer is often composed of a carbazole-based polymer. scribd.com The carbazole moieties provide the necessary functionality for transporting positive charges (holes) generated in the charge-generation layer upon exposure to light. This selective discharge of the photoreceptor surface allows for the formation of a latent electrostatic image, which is then developed with toner.
While PVK is the most cited example, the fundamental photoconductive properties are inherent to the carbazole unit itself. dergipark.org.tr this compound, as a precursor to various functionalized carbazoles, could be used to synthesize novel charge-transporting molecules or polymers with tailored properties. The introduction of specific substituents, derived from the initial nitro group, could potentially enhance solubility, charge mobility, or photo-response, leading to improved performance in next-generation xerographic and other photofabrication technologies. bohrium.com
Mechanistic Research on 9 Methyl 2 Nitrocarbazole Processes
Investigation of Chemical Reaction Mechanisms in Derivatization
The chemical reactivity of 9-Methyl-2-nitrocarbazole is largely dictated by the carbazole (B46965) ring system and the attached nitro group. While specific derivatization studies on this compound are not extensively documented, the reaction mechanisms can be inferred from studies on closely related compounds like 2-nitrocarbazole and other N-substituted carbazoles.
A primary reaction pathway for derivatization involves the reduction of the nitro group . This transformation is a common and crucial step in the synthesis of various functionalized carbazoles, particularly amino derivatives. The reduction of nitroaromatic compounds can proceed through various mechanisms depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation using agents like palladium on carbon (Pd/C) and hydrogen gas is a widely used method. This process typically involves the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. The general mechanism for the reduction of a nitro group to an amine is a six-electron process.
Another potential derivatization pathway is electrophilic aromatic substitution on the carbazole ring. However, the presence of the deactivating nitro group would make further substitution less favorable and would direct incoming electrophiles to specific positions. Conversely, the carbazole nitrogen and the methyl group are activating. The interplay of these electronic effects would govern the regioselectivity of such reactions.
Deprotection strategies for N-substituted carbazoles can also be considered a form of derivatization. For instance, studies on the deprotection of N-p-methoxybenzyl (PMB) protected nitrocarbazoles have been conducted. The removal of the PMB group from N-PMB-2-nitrocarbazole was achieved with a yield of 45%, indicating that derivatization at the nitrogen position is a feasible pathway. clockss.org
Photophysical Mechanisms: Excitation, Energy Transfer, and Deactivation Pathways
The photophysical properties of carbazole and its derivatives are of significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs). The introduction of a nitro group to the carbazole moiety significantly alters its photophysical behavior. rsc.org
Detailed photophysical studies on 1-nitrocarbazole and 3-nitrocarbazole provide valuable insights into the likely behavior of this compound. rsc.orgresearchgate.net The nitro group, being an electron-withdrawing substituent, modifies the electronic excited states and their deactivation pathways.
Excitation and Absorption: Like other aromatic compounds, this compound absorbs ultraviolet-visible light, leading to the promotion of an electron from a lower energy molecular orbital to a higher energy one (π → π* transitions). The absorption spectra of 1-nitrocarbazole and 3-nitrocarbazole show characteristic bands that are influenced by the solvent polarity. researchgate.net It is expected that this compound would exhibit similar solvatochromic behavior.
Energy Transfer and Deactivation Pathways: Following excitation, the molecule can return to the ground state through several pathways:
Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).
Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to a triplet excited state (T₁).
Phosphorescence: Radiative decay from the T₁ state to the S₀ state. This process is typically observed at low temperatures. rsc.org
Non-radiative Decay: Deactivation through internal conversion or other non-radiative processes.
For nitrocarbazoles, the presence of the nitro group is known to enhance the rate of intersystem crossing, leading to a higher triplet state formation quantum yield (ΦT) compared to unsubstituted carbazole. rsc.org Studies on 1-nitrocarbazole and 3-nitrocarbazole have shown that they exhibit structured phosphorescence emission at 77 K. rsc.org The triplet state lifetimes (τT) and quantum yields have been determined for these isomers, and it is anticipated that this compound would have comparable photophysical parameters.
The following table summarizes the photophysical data for 1-nitrocarbazole and 3-nitrocarbazole, which can serve as a reference for the expected properties of this compound.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Phosphorescence Maxima (λ_p, nm) at 77K | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T, µs) |
| 1-Nitrocarbazole | Acetonitrile (B52724) | 256, 287, 345, 408 | 512, 545 | 0.44 | 100 |
| 3-Nitrocarbazole | Acetonitrile | 268, 300, 330, 380 | 500, 535 | 0.58 | 130 |
Data sourced from a study on the photophysics of nitrocarbazoles. rsc.org
Electrochemical Reaction Mechanisms and Pathways
The electrochemical behavior of this compound is characterized by the redox processes of both the nitro group and the carbazole ring system. Cyclic voltammetry is a key technique used to investigate these mechanisms. mtxlabsglobal.comlibretexts.orgtamu.edu
Reduction of the Nitro Group: The electrochemical reduction of nitroaromatic compounds is a well-studied process. researchgate.net In aprotic media, the reduction typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a radical anion. This is often a reversible process. Further reduction can lead to the formation of a dianion, which may be unstable and undergo subsequent chemical reactions.
In protic media, the mechanism is more complex and involves protonation steps. The nitro group can be reduced to a hydroxylamine (B1172632) derivative in a four-electron, four-proton process. This hydroxylamine can then be further reduced to an amine in a two-electron, two-proton step. researchgate.net The cyclic voltammogram of a nitroaromatic compound in a protic medium can show a reduction peak for the formation of the hydroxylamine and, on the reverse scan, an oxidation peak corresponding to the oxidation of the hydroxylamine to a nitroso derivative. researchgate.net
The reduction potential of the nitro group is influenced by the electronic nature of the other substituents on the aromatic ring. The electron-donating methyl group on the nitrogen of this compound would be expected to make the reduction of the nitro group slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted 2-nitrocarbazole.
Oxidation of the Carbazole Ring: The carbazole moiety can undergo electrochemical oxidation. This process typically involves the formation of a radical cation in a one-electron transfer step. iieta.org This radical cation can be stable or can undergo further reactions, such as dimerization or polymerization, especially in the case of unsubstituted or 3,6-disubstituted carbazoles. iieta.org The presence of the electron-withdrawing nitro group would make the oxidation of the carbazole ring more difficult (i.e., occur at a more positive potential) compared to unsubstituted carbazole.
A study on nitrocarbazole compounds demonstrated that the oxidation-reduction potential is significantly affected by substituents. cjcatal.com An electron-donating group leads to a more negative redox potential, while an electron-withdrawing group results in a more positive potential. cjcatal.com
The following table presents cyclic voltammetry data for related nitroaromatic compounds, which provides a basis for estimating the electrochemical behavior of this compound.
| Compound | Solvent/Electrolyte | Reduction Potential (V vs. reference) |
| 5-nitro-DBC | DMF / 0.1 M TEAP | -1.37 |
| 5,9-dinitro-DBC | DMF / 0.1 M TEAP | -1.09 |
Data for 5-nitro-7H-dibenzo[c,g]carbazole (5-nitro-DBC) and 5,9-dinitro-7H-dibenzo[c,g]carbazole (5,9-dinitro-DBC) from a study on nitrated dibenzocarbazoles. acs.org TEAP = tetraethylammonium (B1195904) perchlorate.
This data illustrates that the presence of a second nitro group facilitates the reduction of the first one. acs.org
Future Research Directions and Emerging Trends for 9 Methyl 2 Nitrocarbazole
Exploration of Novel Synthetic Methodologies and Transformations
While traditional methods for carbazole (B46965) synthesis, such as the Graebe-Ullmann reaction and Borsche-Drechsel cyclization, have been foundational, they often require harsh conditions and can result in low yields. tandfonline.comnih.gov The future of synthesizing 9-Methyl-2-nitrocarbazole and its derivatives lies in the adoption of more efficient and versatile techniques.
Modern synthetic chemistry offers a plethora of advanced methods that could be adapted for carbazole synthesis. nih.gov For instance, transition-metal-catalyzed reactions, particularly those employing palladium, rhodium, or ruthenium catalysts, have shown great promise in forming the carbazole nucleus with high yields and regioselectivity. tandfonline.com A key strategy involves the cyclization of substituted nitrobiphenyls. nih.govresearchgate.net Research could focus on optimizing these catalytic systems specifically for 9-methylated precursors to enhance efficiency.
Furthermore, microwave-assisted organic synthesis (MAOS) presents a significant opportunity to improve reaction times and yields. The cyclization of a nitrobiphenyl intermediate, which might traditionally require hours at high temperatures, can potentially be completed in minutes under microwave irradiation, as has been demonstrated for other carbazole derivatives. nih.govresearchgate.net
Beyond the initial synthesis, future work should explore transformations of the this compound molecule itself. The nitro group is a particularly versatile functional handle. A crucial research avenue is its reduction to an amino group (2-amino-9-methylcarbazole). This transformation is often achieved through methods like catalytic transfer hydrogenation, which is known to be effective for converting nitrocarbazoles to aminocarbazoles. mdpi.com This resulting amine can then serve as a nucleophile or a precursor for a wide array of further functionalization, dramatically expanding the library of accessible derivatives.
| Method | Description | Potential Advantages for this compound Synthesis |
| Traditional Methods (e.g., Borsche-Drechsel) | Involve steps like the cyclization of phenylhydrazine (B124118) derivatives. tandfonline.comnih.gov | Economical for basic carbazole structures. |
| Transition-Metal Catalysis | Utilizes catalysts (e.g., Pd, Rh, Ru) for C-H amination or cyclization of biphenyl (B1667301) intermediates. tandfonline.com | High yields, improved regioselectivity, milder reaction conditions. |
| Microwave-Assisted Synthesis (MAOS) | Employs microwave irradiation to rapidly heat the reaction mixture. nih.gov | Drastically reduced reaction times (minutes vs. hours), often leading to higher yields and cleaner reactions. nih.govresearchgate.net |
| Post-Synthetic Modification | Chemical transformation of the synthesized molecule, such as the reduction of the nitro group to an amine. mdpi.com | Creates versatile building blocks for a wide range of more complex derivatives. |
Development of Advanced Functional Materials with Tunable Properties
The inherent photophysical properties of the carbazole core make it an excellent candidate for organic electronic materials. tandfonline.com The specific substitution pattern of this compound—with its competing electron-donating and electron-withdrawing groups—suggests that it could be a valuable component in materials with tunable electronic characteristics.
Future research should systematically investigate the optical and electronic properties of this compound. The intramolecular charge transfer (ICT) character, induced by the donor (methylated nitrogen) and acceptor (nitro group) moieties, could lead to interesting photophysical behaviors, including applications in fluorescent sensors and probes. conicet.gov.ar
A significant emerging trend is the use of carbazole derivatives as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and polymer solar cells. researchgate.netscispace.com The properties of this compound in this context are yet to be fully explored. Research should be directed toward fabricating and characterizing thin films of this material to assess its charge carrier mobility, thermal stability, and energy levels (HOMO/LUMO). By strategically modifying its structure, for example, through transformations of the nitro group as described in the previous section, it may be possible to fine-tune these properties to match the requirements of next-generation electronic devices. researchgate.net
Furthermore, the incorporation of this compound as a monomer into conjugated polymers could yield new materials with bespoke properties for applications in fields such as gas separation or catalysis. tandfonline.comresearchgate.net
| Substituent | Position | Electronic Effect | Potential Influence on Material Properties |
| Methyl Group | 9 (Nitrogen) | Electron-donating | Enhances hole-transporting character, increases solubility in organic solvents. |
| Nitro Group | 2 | Strong Electron-withdrawing | Lowers LUMO energy level, introduces intramolecular charge transfer (ICT) character, can enhance electron affinity. |
Multidisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The most impactful future discoveries involving this compound will likely arise from synergistic collaborations between synthetic chemists and materials scientists. This interdisciplinary approach allows for a powerful feedback loop: materials science can identify target properties, and synthetic chemistry can design and create molecules to meet those specifications.
An emerging trend is the use of computational chemistry and materials modeling to predict the properties of yet-unsynthesized molecules. Theoretical calculations, such as Density Functional Theory (DFT), can estimate the geometric and electronic structures, energy levels, and even the charge transport properties of novel this compound derivatives. researchgate.net These in silico screenings can guide synthetic efforts, prioritizing molecules that are most likely to exhibit desired characteristics for applications in electronics or photonics, thus saving significant time and resources.
This collaboration extends to device fabrication and testing. Synthetic chemists can provide high-purity materials, which materials scientists can then incorporate into prototype devices like OLEDs or sensors. scispace.com The performance data from these devices can then inform the next round of molecular design and synthesis, creating an iterative cycle of innovation aimed at optimizing functional materials.
Integration into Supramolecular Assemblies and Nanostructures
Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent forces, is a fertile ground for future research on this compound. tandfonline.com The rigid, planar structure of the carbazole unit makes it an ideal building block (tecton) for creating ordered, self-assembling systems. researchgate.net
Future investigations should explore the ability of this compound to form well-defined nanostructures through various non-covalent interactions. The nitro group is capable of participating in strong hydrogen bonds (as an acceptor) and dipole-dipole interactions, which can be used to direct the self-assembly process. researchgate.net Research into its crystallization behavior and its ability to form co-crystals with other molecules could reveal novel solid-state structures with unique properties.
Another exciting direction is the use of this compound as a component in more complex supramolecular systems. This includes its potential integration into metal-organic frameworks (MOFs) or conjugated microporous polymers (CMPs), where the carbazole unit can impart electronic functionality and the porous structure can be exploited for gas storage, separation, or heterogeneous catalysis. tandfonline.comresearchgate.net The design of macrocyclic hosts that can selectively bind this compound through host-guest interactions is another promising avenue, with potential applications in molecular recognition and sensing.
| Interaction Type | Potential Role in Supramolecular Assembly | Example Application |
| π-π Stacking | The planar carbazole rings can stack on top of each other, promoting the formation of columnar structures. | Formation of J-aggregates with unique optical properties, liquid crystals. researchgate.net |
| Hydrogen Bonding | The oxygen atoms of the nitro group can act as hydrogen bond acceptors. | Directing crystal packing, formation of co-crystals, and ordered assemblies. researchgate.net |
| Dipole-Dipole Interactions | The large dipole moment arising from the nitro group can influence molecular alignment. | Control over molecular orientation in thin films and crystals. |
| Host-Guest Interactions | The molecule can be encapsulated within a larger host molecule. | Selective sensing, controlled release systems. |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 9-Methyl-2-nitrocarbazole, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of carbazole derivatives typically involves Friedel-Crafts alkylation or nitration reactions. For this compound, a stepwise approach is recommended:
Methylation : Introduce the methyl group at the 9-position using methyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
Nitration : Perform regioselective nitration at the 2-position using a nitric acid-sulfuric acid mixture at 0–5°C to minimize byproducts .
- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (>80%) are achievable by controlling stoichiometry (1:1.2 molar ratio for nitration) and reaction time (4–6 hours) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved N95 masks or SCBA in poorly ventilated areas due to potential dust/aerosol formation .
- Skin Protection : Wear nitrile gloves and impermeable lab coats to prevent dermal exposure; avoid contact with oxidizers (e.g., NOx) to prevent hazardous reactions .
- Emergency Measures : Install eyewash stations and safety showers within 10 seconds of the workspace .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer :
- GC-MS : Ideal for volatile impurities; use a DB-5 column with helium carrier gas and electron ionization (EI) mode .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve nitro-group isomers .
- NMR : ¹H and ¹³C NMR (CDCl₃ solvent) confirm regiochemistry: methyl groups show peaks at δ 2.5–3.0 ppm, while nitro groups deshield adjacent protons (δ 8.0–8.5 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., pressure-dependent uptake/release) for carbazole derivatives?
- Methodological Answer : Discrepancies in pressure-dependent studies (e.g., uptake at 30–70 bar vs. release at 0.25–1.00 bar) arise from incomplete equilibration or kinetic limitations. To address this:
Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes across pressure gradients to distinguish equilibrium vs. kinetic control .
Multiscale Modeling : Combine DFT calculations (for molecular interactions) with Monte Carlo simulations (bulk behavior) .
- Example : For N-ethylcarbazole, overlapping temperature ranges (30–150°C) allow extrapolation to intermediate pressures for this compound .
Q. What strategies enhance the fluorescence quantum yield of this compound for sensing applications?
- Methodological Answer : Fluorescence in carbazoles is quenched by nitro groups due to electron-withdrawing effects. Mitigation strategies include:
Substituent Engineering : Introduce electron-donating groups (e.g., methoxy at the 3-position) to counterbalance nitro-group effects .
Solvent Tuning : Use polar aprotic solvents (e.g., DMSO) to stabilize excited states and reduce non-radiative decay .
- Validation : Compare Stokes shifts and lifetime measurements (time-resolved fluorescence) to optimize conditions .
Q. How do structural modifications at the 9-position affect the stability and decomposition pathways of nitro-carbazoles?
- Methodological Answer :
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal:
- Methyl groups at the 9-position reduce hydrolytic degradation by steric hindrance .
- Nitro groups at the 2-position increase susceptibility to photodegradation; use amber glassware for storage .
- Hazard Analysis : Monitor decomposition via FTIR (NOx peaks at 1600–1650 cm⁻¹) and GC-MS for volatile byproducts .
Q. What computational methods are suitable for predicting intermolecular interactions of this compound in supramolecular assemblies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model π-π stacking with aromatic hosts .
- MD Simulations : GROMACS with OPLS-AA parameters predicts stability in solvent environments (e.g., aqueous vs. organic) .
Methodological Challenges & Troubleshooting
Q. How can researchers address poor reproducibility in synthetic yields or spectral data?
- Answer :
- Batch Variability : Standardize reagents (e.g., anhydrous AlCl₃) and reaction conditions (e.g., strict temperature control ±1°C) .
- Data Validation : Cross-reference NMR/GC-MS results with open-access databases (e.g., PubChem) and replicate experiments ≥3 times .
Q. What advanced spectroscopic techniques clarify conflicting assignments of nitro-group orientation?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
